Levetiracetam Impurity B
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Overview
Description
Levetiracetam Impurity B, also known as Dehydro Levetiracetam, is a chemical impurity associated with the anticonvulsant drug Levetiracetam. Levetiracetam is widely used in the treatment of epilepsy and is known for its unique mechanism of action compared to other antiepileptic drugs. Impurity B is typically monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product .
Preparation Methods
The preparation of Levetiracetam Impurity B involves specific synthetic routes and reaction conditions. One common method includes the forced degradation of Levetiracetam under acidic or basic hydrolysis conditions. This process leads to the formation of Impurity B as a degradation product . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main compound .
Chemical Reactions Analysis
Levetiracetam Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert Impurity B back to its parent compound, Levetiracetam.
Substitution: Substitution reactions may occur under specific conditions, altering the functional groups attached to the core structure.
Common reagents used in these reactions include phosphoric acid, acetonitrile, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Levetiracetam Impurity B has several scientific research applications:
Mechanism of Action
it is known that Levetiracetam itself binds to the synaptic vesicle protein 2A (SV2A), which is believed to modulate neurotransmitter release and reduce neuronal excitability . Impurity B, being a degradation product, may not retain the same pharmacological activity but is important for understanding the stability and safety of the parent compound.
Comparison with Similar Compounds
Levetiracetam Impurity B can be compared with other related compounds such as:
Piracetam: A nootropic drug chemically related to Levetiracetam, used for cognitive enhancement.
Etiracetam: An ethyl analog of Piracetam, also used as an anticonvulsant.
Other Levetiracetam Impurities: Including Impurity A and Impurity C, which are also monitored during the manufacturing process.
This compound is unique due to its specific formation pathway and its role in the quality control of Levetiracetam formulations.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(E)-2-(2-oxopyrrolidin-1-yl)but-2-enamide |
InChI |
InChI=1S/C8H12N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h2H,3-5H2,1H3,(H2,9,12)/b6-2+ |
InChI Key |
ZGHRUXLFLIMTAG-QHHAFSJGSA-N |
Isomeric SMILES |
C/C=C(\C(=O)N)/N1CCCC1=O |
Canonical SMILES |
CC=C(C(=O)N)N1CCCC1=O |
Origin of Product |
United States |
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